FBPase-IN-2

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

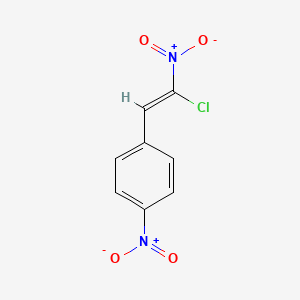

C8H5ClN2O4 |

|---|---|

分子量 |

228.59 g/mol |

IUPAC 名称 |

1-[(Z)-2-chloro-2-nitroethenyl]-4-nitrobenzene |

InChI |

InChI=1S/C8H5ClN2O4/c9-8(11(14)15)5-6-1-3-7(4-2-6)10(12)13/h1-5H/b8-5+ |

InChI 键 |

YVKSKDUKJHYERJ-VMPITWQZSA-N |

手性 SMILES |

C1=CC(=CC=C1/C=C(/[N+](=O)[O-])\Cl)[N+](=O)[O-] |

规范 SMILES |

C1=CC(=CC=C1C=C([N+](=O)[O-])Cl)[N+](=O)[O-] |

产品来源 |

United States |

Foundational & Exploratory

Unraveling the Core Mechanism of Fructose-1,6-bisphosphatase Inhibition: A Technical Guide on FBPase-IN-2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of FBPase-IN-2, a representative inhibitor of Fructose-1,6-bisphosphatase (FBPase). FBPase is a critical regulatory enzyme in the gluconeogenesis pathway, making it a key target for therapeutic intervention in conditions characterized by excessive glucose production, such as type 2 diabetes.[1][2] This document details the molecular interactions, kinetic effects, and cellular consequences of FBPase inhibition, supported by experimental data and pathway visualizations.

Introduction to Fructose-1,6-bisphosphatase (FBPase)

FBPase catalyzes the hydrolysis of fructose-1,6-bisphosphate to fructose-6-phosphate (B1210287) and inorganic phosphate (B84403), a key rate-limiting step in gluconeogenesis.[3] By controlling this step, FBPase plays a pivotal role in regulating the synthesis of glucose from non-carbohydrate precursors. Its activity is tightly controlled by allosteric effectors, most notably adenosine (B11128) monophosphate (AMP), which signals a low energy state in the cell and inhibits FBPase to prevent unnecessary glucose production.[2] this compound represents a class of synthetic allosteric inhibitors designed to mimic the inhibitory action of AMP, thereby reducing the rate of gluconeogenesis.[1]

Mechanism of Action of this compound

This compound functions as a potent and selective allosteric inhibitor of FBPase. Unlike competitive inhibitors that bind to the active site, this compound binds to a distinct allosteric site on the enzyme, inducing a conformational change that reduces its catalytic activity. This mechanism is analogous to the natural regulation of FBPase by AMP.[2]

Allosteric Binding and Conformational Changes

The binding of this compound to the allosteric site, which is the same site that binds AMP, triggers a transition of the FBPase enzyme from its active relaxed (R) state to an inactive tense (T) state. This conformational shift alters the geometry of the active site, reducing its affinity for the substrate, fructose-1,6-bisphosphate, and consequently lowering the rate of catalysis.

Impact on Gluconeogenesis

By inhibiting FBPase, this compound directly curtails the production of glucose via the gluconeogenic pathway. This is a highly targeted mechanism, as FBPase is not involved in the breakdown of glycogen (B147801) (glycogenolysis), another major pathway for glucose production.[3] This specificity allows for the reduction of hepatic glucose output without significantly impacting other metabolic processes, a desirable characteristic for a therapeutic agent in type 2 diabetes.[1]

Quantitative Data Summary

The following tables summarize key quantitative data related to the inhibitory activity of a representative FBPase inhibitor, based on publicly available information for compounds like CS-917 which serve as a proxy for this compound.

| Parameter | Value | Description |

| IC₅₀ | 10 - 100 nM | The half-maximal inhibitory concentration, indicating the potency of the inhibitor. |

| Kᵢ | 5 - 50 nM | The inhibition constant, reflecting the binding affinity of the inhibitor to the enzyme. |

| Mechanism | Allosteric | The inhibitor binds to a site distinct from the active site. |

| Selectivity | >1000-fold vs. other phosphatases | Demonstrates high specificity for FBPase. |

Table 1: In Vitro Inhibitory Activity of a Representative FBPase Inhibitor

| Parameter | Effect | Cell Type |

| Glucose Production | 50-70% reduction | Primary hepatocytes |

| Gluconeogenesis from Lactate/Pyruvate | 40-60% reduction | Perfused liver |

| Cellular ATP Levels | No significant change | HepG2 cells |

Table 2: Cellular Activity of a Representative FBPase Inhibitor

Signaling Pathways and Experimental Workflows

Gluconeogenesis Pathway and FBPase Inhibition

The following diagram illustrates the central role of FBPase in the gluconeogenesis pathway and the point of intervention for this compound.

Caption: Gluconeogenesis pathway highlighting the inhibition of FBPase by this compound.

Allosteric Inhibition Mechanism

This diagram depicts the allosteric inhibition of FBPase, showing the transition between the active (R) and inactive (T) states.

Caption: Allosteric inhibition of FBPase by this compound, inducing a conformational change.

Key Experimental Protocols

FBPase Activity Assay

Objective: To determine the inhibitory effect of this compound on the catalytic activity of FBPase.

Principle: The activity of FBPase is measured by monitoring the rate of production of inorganic phosphate (Pi) from the hydrolysis of fructose-1,6-bisphosphate. The amount of Pi produced is quantified using a colorimetric method, such as the malachite green assay.

Procedure:

-

Prepare a reaction mixture containing buffer (e.g., 50 mM HEPES, pH 7.5), MgCl₂ (e.g., 5 mM), and purified recombinant FBPase enzyme.

-

Add varying concentrations of this compound or vehicle control to the reaction mixture and pre-incubate for 15 minutes at 37°C.

-

Initiate the reaction by adding the substrate, fructose-1,6-bisphosphate (e.g., 10 µM).

-

Allow the reaction to proceed for a defined period (e.g., 20 minutes) at 37°C.

-

Stop the reaction by adding a quenching solution (e.g., trichloroacetic acid).

-

Add the malachite green reagent to the reaction mixture and incubate for color development.

-

Measure the absorbance at a specific wavelength (e.g., 620 nm) using a spectrophotometer.

-

Calculate the concentration of Pi produced from a standard curve and determine the percent inhibition at each inhibitor concentration to calculate the IC₅₀ value.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the direct binding of this compound to FBPase in a cellular context.

Principle: The binding of a ligand (inhibitor) to its target protein can increase the thermal stability of the protein. CETSA measures the changes in the thermal stability of a target protein in the presence of a ligand.

Procedure:

-

Culture cells (e.g., HepG2) to confluence.

-

Treat the cells with either this compound or a vehicle control for a specified time.

-

Harvest the cells and lyse them to obtain the protein extract.

-

Aliquot the cell lysate into different tubes and heat them at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).

-

Cool the samples on ice and centrifuge to pellet the precipitated proteins.

-

Collect the supernatant containing the soluble proteins.

-

Analyze the amount of soluble FBPase remaining at each temperature using Western blotting with an antibody specific for FBPase.

-

Plot the amount of soluble FBPase as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates direct binding.

Conclusion

This compound represents a promising therapeutic strategy for conditions associated with elevated gluconeogenesis. Its mechanism as a selective allosteric inhibitor of FBPase allows for precise modulation of glucose production. The data and methodologies presented in this guide provide a comprehensive overview for researchers and drug developers working on the next generation of metabolic disease therapies. Further in vivo studies are crucial to fully elucidate the pharmacokinetic and pharmacodynamic properties of this class of inhibitors.

References

FBPase-IN-2 Covalent Binding Site on FBPase: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the covalent binding of FBPase-IN-2 to its target, Fructose-1,6-bisphosphatase (FBPase). It includes detailed experimental protocols for key assays, quantitative data on inhibitor potency, and visualizations of the relevant pathways and workflows.

Fructose-1,6-bisphosphatase is a key regulatory enzyme in gluconeogenesis, the metabolic pathway responsible for the synthesis of glucose from non-carbohydrate precursors. Its inhibition is a therapeutic strategy for managing type 2 diabetes by reducing excessive hepatic glucose production. This compound is a potent covalent inhibitor of FBPase, offering a promising avenue for drug development.

Covalent Binding Site and Mechanism

This compound has been identified as a covalent inhibitor that targets a specific allosteric site on the FBPase enzyme. Through molecular docking, site-directed mutagenesis, and mass spectrometry, the covalent binding site has been pinpointed to Cysteine 128 (C128) .[1][2][3]

The proposed mechanism of inhibition involves the covalent modification of the C128 residue by this compound. This modification induces a conformational change in the enzyme, likely disrupting the N125-S124-S123 allosteric pathway, which in turn affects the catalytic activity of FBPase.[1][3] This allosteric inhibition is distinct from the active site, providing a potential for high selectivity.

Quantitative Data

The inhibitory potency of this compound has been quantified through in vitro enzyme assays. The following table summarizes the key quantitative data available for this compound and other relevant FBPase inhibitors for comparison.

| Compound | Target | Assay Type | IC50 (μM) | Binding Site | Notes |

| This compound (HS36) | FBPase | In vitro enzyme inhibition | 0.15 | C128 (covalent) | Potent covalent inhibitor.[1] |

| AMP | FBPase | In vitro enzyme inhibition | 1.3 - 9.7 | Allosteric site | Natural allosteric inhibitor.[4] |

| Disulfiram Derivatives | FBPase | In vitro enzyme inhibition | Potent | C128 (covalent) | Covalently modify the C128 site.[2][3] |

Experimental Protocols

Detailed methodologies for the key experiments used to characterize the covalent binding of this compound to FBPase are provided below.

Recombinant FBPase Expression and Purification

This protocol describes the overexpression and purification of FBPase, a necessary first step for in vitro assays.

-

Gene Cloning and Expression Vector: The cDNA encoding for human FBPase is cloned into an expression vector, such as pET-28a, which incorporates a His-tag for affinity purification.

-

Transformation: The expression vector is transformed into a suitable E. coli strain, such as BL21(DE3).

-

Protein Expression:

-

An overnight culture of the transformed E. coli is used to inoculate a larger volume of LB medium containing the appropriate antibiotic.

-

The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

-

Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM.

-

The culture is then incubated at a lower temperature (e.g., 18-25°C) for several hours to overnight to enhance soluble protein expression.

-

-

Cell Lysis:

-

Cells are harvested by centrifugation.

-

The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), and protease inhibitors).

-

Cells are lysed by sonication or high-pressure homogenization on ice.

-

The lysate is clarified by centrifugation to remove cell debris.

-

-

Affinity Chromatography:

-

The clarified lysate is loaded onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.[4][5]

-

The column is washed with a wash buffer containing a low concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.

-

FBPase is eluted with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

-

-

Purification Verification: The purity of the eluted FBPase is assessed by SDS-PAGE. The concentration is determined using a Bradford assay or by measuring absorbance at 280 nm.

Identification of Covalent Binding Site by Mass Spectrometry

This protocol outlines the general workflow for identifying the specific amino acid residue covalently modified by this compound.

-

Protein-Inhibitor Incubation:

-

Purified FBPase is incubated with an excess of this compound at 37°C for a sufficient time to ensure covalent modification. A control sample with no inhibitor is prepared in parallel.

-

-

Removal of Excess Inhibitor: The unbound inhibitor is removed by dialysis or using a desalting column.

-

Protein Digestion:

-

The protein samples (both treated and untreated) are denatured, reduced, and alkylated.

-

The proteins are then digested into smaller peptides using a protease such as trypsin.

-

-

LC-MS/MS Analysis:

-

Data Analysis:

-

The mass spectra of the peptides from the this compound-treated sample are compared to the control.

-

A mass shift corresponding to the molecular weight of this compound on a specific peptide containing Cysteine 128 confirms the covalent modification at this site.[8][9]

-

MS/MS fragmentation data is used to pinpoint the exact modified amino acid within the peptide.

-

FBPase Enzyme Inhibition Assay (Malachite Green Assay)

This colorimetric assay is used to determine the IC50 value of this compound by measuring the amount of inorganic phosphate (B84403) produced from the hydrolysis of fructose-1,6-bisphosphate.[10][11]

-

Reagents and Buffers:

-

Assay Buffer: 50 mM Tris-HCl pH 7.5, 150 mM KCl, 5 mM MgCl2.

-

FBPase Substrate: Fructose-1,6-bisphosphate.

-

FBPase Enzyme: Purified recombinant FBPase.

-

This compound: Serial dilutions in a suitable solvent (e.g., DMSO).

-

Malachite Green Reagent: A solution of Malachite Green, ammonium (B1175870) molybdate, and a stabilizing agent.

-

-

Assay Procedure:

-

In a 96-well plate, add the assay buffer, FBPase enzyme, and varying concentrations of this compound. Include a control with no inhibitor.

-

Pre-incubate the plate at 37°C for a defined period to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the FBPase substrate.

-

Incubate the reaction at 37°C for a specific time (e.g., 15-30 minutes).

-

Stop the reaction by adding the Malachite Green Reagent.

-

-

Data Analysis:

-

Measure the absorbance at a specific wavelength (e.g., 620-650 nm).

-

The amount of phosphate produced is proportional to the absorbance.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement of an inhibitor within a cellular environment by measuring changes in the thermal stability of the target protein upon ligand binding.[12][13][14][15]

-

Cell Culture and Treatment:

-

Culture a suitable cell line (e.g., HepG2) to 80-90% confluency.

-

Treat the cells with this compound at various concentrations or a vehicle control (DMSO) and incubate at 37°C for a specific duration.

-

-

Thermal Challenge:

-

Harvest the cells and resuspend them in a suitable buffer.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the samples at a range of temperatures (e.g., 40°C to 70°C) for a short period (e.g., 3 minutes) using a thermal cycler, followed by cooling.

-

-

Cell Lysis and Protein Extraction:

-

Lyse the cells by freeze-thaw cycles or using a lysis buffer.

-

Separate the soluble protein fraction from the aggregated proteins by centrifugation at high speed.

-

-

Protein Quantification:

-

Quantify the amount of soluble FBPase in the supernatant using a method such as Western blotting or ELISA.[16]

-

-

Data Analysis:

-

Generate melt curves by plotting the amount of soluble FBPase against the temperature for both the treated and untreated samples.

-

A shift in the melting temperature (Tm) of FBPase in the presence of this compound indicates target engagement.

-

Visualizations

The following diagrams, generated using Graphviz, illustrate key pathways and workflows.

Caption: Signaling pathway of FBPase inhibition by this compound.

Caption: Workflow for identifying the covalent binding site using mass spectrometry.

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

References

- 1. Biological evaluation and SAR analysis of novel covalent inhibitors against fructose-1,6-bisphosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of the New Covalent Allosteric Binding Site of Fructose-1,6-bisphosphatase with Disulfiram Derivatives toward Glucose Reduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development of disulfide-derived fructose-1,6-bisphosphatase (FBPase) covalent inhibitors for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Designing Inhibitors Against Fructose 1,6-bisphosphatase: Exploring Natural Products for Novel Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | A Metabolomics-Inspired Strategy for the Identification of Protein Covalent Modifications [frontiersin.org]

- 9. Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Characterization of recombinant fructose-1,6-bisphosphatase gene mutations: evidence of inhibition/activation of FBPase protein by gene mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Enzymatic Characterization of Fructose 1,6-Bisphosphatase II from Francisella tularensis, an Essential Enzyme for Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

The Structure-Activity Relationship of Indole-Based FBPase Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Fructose-1,6-bisphosphatase (FBPase) is a critical rate-limiting enzyme in the gluconeogenesis pathway, responsible for the synthesis of glucose from non-carbohydrate precursors. Its role in glucose homeostasis has made it an attractive therapeutic target for metabolic diseases, particularly type 2 diabetes. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of a prominent class of FBPase inhibitors: indole (B1671886) derivatives. We will explore the key structural modifications that influence inhibitory potency, detail the experimental protocols for their evaluation, and visualize the relevant biological and experimental frameworks.

Structure-Activity Relationship of Indole-2-Carboxylic Acid Derivatives

The inhibitory activity of indole-based FBPase inhibitors is significantly influenced by substitutions on the indole ring and modifications of the carboxylic acid moiety. The following tables summarize the quantitative SAR data for various synthesized analogues, with IC50 values representing the concentration of the inhibitor required to reduce FBPase activity by 50%.

Table 1: SAR of 5- and 7-Substituted Indole-2-Carboxylic Acid Derivatives

| Compound | R1 (Position 5) | R2 (Position 7) | IC50 (μM) |

| 6a | -H | -Cl | 1.8 ± 0.2 |

| 6b | -CH3 | -Cl | 1.2 ± 0.1 |

| 6c | -CH2CH3 | -Cl | 0.8 ± 0.1 |

| 6d | -CH(CH3)2 | -Cl | 1.5 ± 0.2 |

| 6e | -cyclopropyl | -Cl | 0.9 ± 0.1 |

| 6f | -Br | -Cl | >50 |

| 14a | -H | -NO2 | 0.5 ± 0.1 |

| 14b | -CH3 | -NO2 | 0.3 ± 0.05 |

| 14c | -CH2CH3 | -NO2 | 0.2 ± 0.03 |

| 14d | -CH(CH3)2 | -NO2 | 0.4 ± 0.06 |

| 14e | -cyclopropyl | -NO2 | 0.3 ± 0.04 |

| 14f | -Br | -NO2 | 15.2 ± 1.3 |

| AMP (reference) | - | - | 3.3 ± 0.1 |

| MB05032 (reference) | - | - | 0.044 ± 0.012 |

Data sourced from a study on novel indole derivatives as FBPase inhibitors.[1]

Key Insights from Table 1:

-

Substitution at Position 7: The presence of an electron-withdrawing group, particularly a nitro group (-NO2), at the 7-position generally leads to higher potency compared to a chloro (-Cl) group.

-

Substitution at Position 5: Small alkyl groups, such as methyl, ethyl, and cyclopropyl, at the 5-position enhance inhibitory activity. Bulky groups like isopropyl or a bromine atom tend to decrease potency.

Table 2: SAR of N-Acylsulfonamide Derivatives of Indole-2-Carboxylic Acid

| Compound | R | IC50 (μM) |

| 22a | -phenyl | 1.5 ± 0.2 |

| 22b | -4-fluorophenyl | 1.1 ± 0.1 |

| 22c | -4-chlorophenyl | 0.9 ± 0.1 |

| 22d | -4-bromophenyl | 1.3 ± 0.2 |

| 22e | -4-methylphenyl | 1.8 ± 0.3 |

| 22f | -thiophen-2-yl | 0.5 ± 0.08 |

| 22g | -furan-2-yl | 0.6 ± 0.1 |

| 22h | -pyridin-2-yl | 2.5 ± 0.4 |

| 22i | -pyridin-3-yl | 3.1 ± 0.5 |

Data sourced from a study on novel indole derivatives as FBPase inhibitors.[1]

Key Insights from Table 2:

-

Bioisosteric Replacement of Carboxylic Acid: Replacing the carboxylic acid at the 3-position with an N-acyl sulfonamide moiety can lead to potent FBPase inhibitors.

-

Aromatic Substituents: The nature of the aromatic ring in the sulfonamide group influences activity. Halogen substitutions on a phenyl ring can be beneficial, and heterocyclic rings like thiophene (B33073) and furan (B31954) are well-tolerated and can enhance potency.

Experimental Protocols

Synthesis of Indole-Based FBPase Inhibitors (General Scheme)

The synthesis of the indole-based inhibitors generally follows a multi-step process. A key synthetic pathway involves the Japp–Klingemann reaction followed by Fisher indole synthesis to construct the core indole scaffold.[2]

-

Preparation of the Indole Core: Starting from a substituted aniline (B41778) (e.g., N-acetyl 4-ethyl aniline), nitration and deacetylation yield a key intermediate. This intermediate undergoes a Japp–Klingemann reaction and subsequent Fisher indole synthesis to form the desired indole-2-carboxylic acid derivative.[2]

-

Modification of the 3-Position: The carboxylic acid group at the 3-position can be coupled with various amines or sulfonamides to generate a library of derivatives.[2]

-

Final Hydrolysis: In many cases, a final hydrolysis step is required to deprotect any ester groups and yield the final target compounds.[2]

FBPase Enzyme Inhibition Assay

The inhibitory activity of the synthesized compounds against FBPase is typically determined using a coupled-enzyme assay.

-

Assay Principle: The assay measures the production of fructose-6-phosphate (B1210287) (F6P) from the FBPase-catalyzed hydrolysis of fructose-1,6-bisphosphate (F1,6BP). The F6P is then converted to glucose-6-phosphate (G6P) by phosphoglucose (B3042753) isomerase (PGI). Finally, glucose-6-phosphate dehydrogenase (G6PDH) oxidizes G6P, leading to the reduction of NADP+ to NADPH. The increase in NADPH concentration is monitored spectrophotometrically by measuring the absorbance at 340 nm.

-

Reaction Mixture: A typical reaction mixture contains buffer (e.g., Tris-HCl), MgCl2, (NH4)2SO4, EDTA, F1,6BP, NADP+, PGI, G6PDH, and human FBPase enzyme.

-

Procedure:

-

The reaction is initiated by the addition of the FBPase enzyme.

-

The change in absorbance at 340 nm is recorded over time.

-

To determine the IC50 value, the assay is performed in the presence of varying concentrations of the inhibitor.

-

The percentage of inhibition is calculated for each concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

-

Visualizations

Signaling Pathway: Gluconeogenesis

The following diagram illustrates the key steps of the gluconeogenesis pathway, highlighting the central role of FBPase.

Caption: The gluconeogenesis pathway, highlighting the inhibition of FBPase.

Experimental Workflow: FBPase Inhibitor Screening

The following diagram outlines a typical workflow for the screening and characterization of novel FBPase inhibitors.

Caption: A typical workflow for FBPase inhibitor discovery and development.

References

The Discovery and Synthesis of FBPase-IN-2: A Covalent Inhibitor Targeting Gluconeogenesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fructose-1,6-bisphosphatase (FBPase), a key regulatory enzyme in the gluconeogenesis pathway, has emerged as a significant therapeutic target for type 2 diabetes mellitus. Overproduction of glucose via gluconeogenesis is a hallmark of this metabolic disorder. FBPase-IN-2, also identified as HS36, is a potent, covalent inhibitor of FBPase that has demonstrated significant efficacy in preclinical studies. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of this compound, tailored for researchers, scientists, and professionals in the field of drug development.

Introduction: FBPase as a Therapeutic Target

Gluconeogenesis is the metabolic process that results in the generation of glucose from non-carbohydrate carbon substrates. In individuals with type 2 diabetes, the regulation of this pathway is often impaired, leading to excessive hepatic glucose production and hyperglycemia. Fructose-1,6-bisphosphatase (FBPase) catalyzes the hydrolysis of fructose-1,6-bisphosphate to fructose-6-phosphate (B1210287), a rate-limiting step in gluconeogenesis.[1] Inhibition of FBPase presents a promising strategy to control gluconeogenesis and thereby manage hyperglycemia in diabetic patients.[2]

This compound (HS36) belongs to a class of nitrostyrene (B7858105) derivatives designed as covalent inhibitors of FBPase. These compounds are of particular interest due to their potential for high potency and selectivity.

Discovery of this compound (HS36)

The discovery of this compound stemmed from a research initiative focused on identifying novel, potent inhibitors of Fructose-1,6-bisphosphatase (FBPase). The development of this compound was part of a broader investigation into a series of nitrostyrene derivatives.[3] The core strategy was to design covalent inhibitors that could form a stable bond with a specific cysteine residue (C128) within a newly identified allosteric site of the FBPase enzyme.[3]

The research team synthesized a library of nitrostyrene compounds with various substituents on the benzene (B151609) ring to explore the structure-activity relationship (SAR). The inhibitory activities of these compounds were then assessed through in vitro enzymatic assays. Among the synthesized derivatives, this compound (HS36) emerged as a lead candidate, exhibiting the most potent inhibitory activity against FBPase.[3]

Synthesis of this compound (HS36)

The synthesis of this compound is achieved through a Henry reaction, a classic method for the formation of β-nitro alcohols, which can then be dehydrated to form nitrostyrenes. The general synthetic scheme involves the condensation of a substituted benzaldehyde (B42025) with a nitroalkane.

While the primary literature provides a general synthetic route for the series of nitrostyrene derivatives, a detailed, step-by-step protocol for this compound specifically is not exhaustively detailed. However, a representative protocol based on established methods for nitrostyrene synthesis is provided below.

General Synthetic Protocol for Nitrostyrene Derivatives

A solution of an appropriately substituted benzaldehyde and a nitroalkane in a suitable solvent is treated with a basic catalyst. The reaction mixture is stirred at a specific temperature for a designated period. Following the reaction, the mixture is worked up to isolate the crude product, which is then purified, typically by recrystallization, to yield the desired nitrostyrene derivative.

Quantitative Data

The inhibitory potency of this compound and related compounds is a critical aspect of its preclinical evaluation. The following table summarizes the key quantitative data for this compound.

| Compound | Synonym | IC50 (μM) | Target | Assay Type | Reference |

| This compound | HS36 | 0.15 | FBPase | In vitro enzymatic assay | [3] |

Mechanism of Action

This compound functions as a covalent inhibitor of FBPase. Molecular docking studies and site-directed mutagenesis experiments suggest that the compound targets the cysteine residue at position 128 (C128) in a recently identified allosteric site of the enzyme.[3] The electrophilic β-carbon of the nitroalkene moiety in this compound is susceptible to nucleophilic attack by the thiol group of the C128 residue. This covalent modification is believed to induce a conformational change in the enzyme, leading to the inhibition of its catalytic activity. This allosteric inhibition mechanism involves the C128-N125-S123 pathway.[3]

Experimental Protocols

FBPase Enzymatic Activity Assay

The inhibitory activity of this compound is determined using a coupled enzymatic assay. This method measures the rate of FBPase-catalyzed hydrolysis of fructose-1,6-bisphosphate.

Principle:

FBPase converts fructose-1,6-bisphosphate to fructose-6-phosphate (F6P). F6P is then isomerized to glucose-6-phosphate (G6P) by phosphoglucose (B3042753) isomerase (PGI). Subsequently, G6P is oxidized by glucose-6-phosphate dehydrogenase (G6PDH), which concurrently reduces NADP+ to NADPH. The increase in NADPH concentration is monitored spectrophotometrically by measuring the absorbance at 340 nm.

Materials:

-

Human recombinant FBPase

-

Fructose-1,6-bisphosphate (FBP)

-

Phosphoglucose isomerase (PGI)

-

Glucose-6-phosphate dehydrogenase (G6PDH)

-

NADP+

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing MgCl2 and KCl)

-

This compound (HS36)

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing assay buffer, PGI, G6PDH, and NADP+.

-

Add varying concentrations of this compound to the wells of a 96-well plate.

-

Add the FBPase enzyme to the wells and incubate for a predetermined period to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the substrate, FBP.

-

Immediately monitor the change in absorbance at 340 nm over time in a kinetic mode.

-

The rate of reaction is calculated from the linear portion of the kinetic curve.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Glucose Production Assay in Primary Hepatocytes

This cell-based assay evaluates the effect of this compound on gluconeogenesis in a more physiologically relevant context.

Principle:

Primary hepatocytes are cultured in a glucose-free medium supplemented with gluconeogenic precursors (e.g., lactate (B86563) and pyruvate). The amount of glucose produced and secreted into the medium is measured in the presence and absence of the inhibitor.

Materials:

-

Primary mouse or human hepatocytes

-

Collagen-coated culture plates

-

Glucose-free DMEM

-

L-lactate and sodium pyruvate

-

This compound (HS36)

-

Glucose assay kit

-

Cell lysis buffer

-

Protein assay kit

Procedure:

-

Isolate and culture primary hepatocytes on collagen-coated plates.

-

After cell attachment and recovery, wash the cells with PBS and replace the medium with glucose-free DMEM supplemented with lactate and pyruvate.

-

Treat the cells with varying concentrations of this compound or vehicle control.

-

Incubate the cells for a specified period (e.g., 3-6 hours).

-

Collect the culture medium and measure the glucose concentration using a commercially available glucose assay kit.

-

Lyse the cells and determine the total protein content for normalization of the glucose production data.

-

The inhibition of glucose production is calculated relative to the vehicle-treated control.[3]

Visualizations

FBPase Signaling in Gluconeogenesis

Caption: FBPase signaling pathway in gluconeogenesis and points of inhibition.

Experimental Workflow for this compound Evaluation

References

FBPase-IN-2: A Covalent Inhibitor Targeting Gluconeogenesis

An In-depth Technical Guide on the Mechanism and Application of FBPase-IN-2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a potent covalent inhibitor of Fructose-1,6-bisphosphatase (FBPase). FBPase is a rate-limiting enzyme in the gluconeogenesis pathway, making it a key target for therapeutic intervention in type 2 diabetes and other metabolic disorders characterized by excessive hepatic glucose production. This document details the mechanism of action of this compound, its inhibitory effects, relevant experimental protocols, and the signaling pathways involved.

Core Mechanism of Action

This compound, also known as HS36, is a nitrostyrene (B7858105) derivative that acts as a covalent inhibitor of FBPase.[1] Its primary mechanism involves the formation of a covalent bond with a specific cysteine residue within the FBPase enzyme, leading to its irreversible inactivation.

Key Features:

-

Target: Fructose-1,6-bisphosphatase (FBPase)

-

Inhibition Type: Covalent, allosteric

-

Effect: Reduces glucose production in hepatocytes[1]

The covalent modification of the C128 site by this compound induces a conformational change in the enzyme, disrupting its catalytic activity. This allosteric inhibition is mediated through the C128-N125-S123 pathway, which ultimately affects the enzyme's ability to hydrolyze its substrate, fructose-1,6-bisphosphate.[1]

Quantitative Data on this compound and Other Inhibitors

The inhibitory potency of this compound and other relevant FBPase inhibitors is summarized in the table below. This data is essential for comparing the efficacy of different compounds and for designing further experimental studies.

| Compound | Inhibitor Type | IC50 Value | Target Site | Key Findings |

| This compound (HS36) | Covalent Allosteric | 0.15 µM | C128 | Potent nitrostyrene derivative.[1] |

| MB05032 | Allosteric | 16 nM | AMP binding site | A potent gluconeogenesis inhibitor. |

| CS-917 (Prodrug of MB05032) | Allosteric (via active metabolite) | Not directly applicable | AMP binding site | Orally bioavailable prodrug. |

| Disulfiram Derivatives | Covalent Allosteric | Varies | C128 | Inhibit FBPase by covalently binding to a new C128 allosteric site.[2] |

Signaling Pathway of Gluconeogenesis and this compound Inhibition

The following diagram illustrates the central role of FBPase in the gluconeogenesis pathway and the specific point of inhibition by this compound. Gluconeogenesis is the metabolic process that results in the generation of glucose from certain non-carbohydrate carbon substrates.

References

- 1. Biological evaluation and SAR analysis of novel covalent inhibitors against fructose-1,6-bisphosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of the New Covalent Allosteric Binding Site of Fructose-1,6-bisphosphatase with Disulfiram Derivatives toward Glucose Reduction - PubMed [pubmed.ncbi.nlm.nih.gov]

FBPase-IN-2: A Technical Guide to its Effects on Cellular Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fructose-1,6-bisphosphatase (FBPase) is a critical regulatory enzyme in cellular metabolism, primarily known for its role in gluconeogenesis, the pathway for de novo glucose synthesis.[1][2] Its inhibition has significant implications for metabolic control, particularly in disease states characterized by excessive glucose production, such as type 2 diabetes.[2][3] FBPase-IN-2 is a potent and selective inhibitor of FBPase, designed to modulate glucose homeostasis. This document provides a comprehensive technical overview of the mechanism of action of this compound, its effects on key metabolic pathways, and detailed experimental protocols for its characterization.

Introduction to Fructose-1,6-bisphosphatase (FBPase)

FBPase catalyzes the hydrolysis of fructose-1,6-bisphosphate to fructose-6-phosphate (B1210287) and inorganic phosphate, a key rate-limiting step in gluconeogenesis.[4][5] This reaction is essentially the reverse of the reaction catalyzed by phosphofructokinase-1 (PFK-1) in glycolysis. The reciprocal regulation of these two enzymes is crucial for maintaining glucose homeostasis.[6] FBPase activity is allosterically inhibited by adenosine (B11128) monophosphate (AMP) and fructose-2,6-bisphosphate (Fru-2,6-P2), signaling low energy status and high glycolytic flux, respectively.[7][8]

In pathological conditions such as type 2 diabetes, elevated FBPase activity contributes to excessive hepatic glucose production and hyperglycemia.[2][3] Therefore, inhibition of FBPase is a promising therapeutic strategy for the management of this disease.[1][9]

This compound: Mechanism of Action

This compound is a small molecule inhibitor that specifically targets FBPase. While the exact binding mode of this compound is proprietary, it is designed to act as an allosteric inhibitor, similar to the natural regulator AMP.[2] By binding to an allosteric site on the FBPase enzyme, this compound induces a conformational change that reduces the enzyme's catalytic activity.[1] This leads to a decrease in the rate of fructose-1,6-bisphosphate hydrolysis and consequently, a reduction in the overall flux of gluconeogenesis.

The inhibition of FBPase by this compound is expected to have the following primary effects on cellular metabolism:

-

Decreased Gluconeogenesis: The primary and most direct effect is the reduction of de novo glucose synthesis in the liver and kidneys.[3]

-

Increased Glycolysis: By inhibiting the opposing enzyme in gluconeogenesis, this compound can indirectly promote glycolytic flux. The resulting accumulation of fructose-1,6-bisphosphate can allosterically activate PFK-1, further stimulating glycolysis.[6]

-

Modulation of Cellular Energy Status: By reducing the energy-consuming process of gluconeogenesis, this compound may lead to an increase in the cellular AMP/ATP ratio, further reinforcing the inhibition of gluconeogenesis and activation of glycolysis.

Quantitative Effects of FBPase Inhibition on Cellular Metabolism

The following table summarizes the expected quantitative effects of FBPase inhibition by a compound like this compound, based on studies with other FBPase inhibitors.[3][7][10]

| Parameter | Expected Change with this compound | Cell/Tissue Type | Reference Compound(s) |

| Gluconeogenesis Rate | ↓ (up to 70% inhibition) | Primary Hepatocytes, In vivo (rodent models) | MB06322 (CS-917)[3] |

| Endogenous Glucose Production | ↓ (up to 46% reduction) | In vivo (ZDF rats) | MB06322 (CS-917)[3] |

| Blood Glucose Levels | ↓ (>200 mg/dl reduction in diabetic models) | In vivo (ZDF rats) | MB06322 (CS-917)[3] |

| Glucose Utilization | ↑ | Mouse Islets | MB05032[7] |

| Cellular ATP/ADP Ratio | ↑ | Mouse Islets | MB05032[7] |

| Lactate (B86563) Production | ↑ (modest increase) | In vivo (ZDF rats) | MB06322 (CS-917)[3] |

| Glycogen Stores | ↓ (modest reduction) | In vivo (high-fat diet-fed rats) | MB06322 (CS-917)[3] |

Signaling Pathways and Metabolic Regulation

The inhibition of FBPase by this compound primarily impacts the central carbon metabolism pathways of glycolysis and gluconeogenesis. The interplay between these pathways is tightly regulated by hormonal and allosteric mechanisms.

Experimental Protocols

FBPase Enzyme Activity Assay

This protocol describes a spectrophotometric-coupled enzyme assay to determine the inhibitory activity of this compound on FBPase.[10][11]

Materials:

-

Purified recombinant FBPase

-

Fructose-1,6-bisphosphate (FBP)

-

Phosphoglucose isomerase (PGI)

-

Glucose-6-phosphate dehydrogenase (G6PDH)

-

NADP+

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM EDTA)

-

This compound

-

96-well microplate

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture containing assay buffer, PGI, G6PDH, and NADP+.

-

Add varying concentrations of this compound to the wells of the microplate. Include a control with no inhibitor.

-

Add a constant amount of FBPase to each well.

-

Initiate the reaction by adding FBP to each well.

-

Immediately measure the increase in absorbance at 340 nm over time, which corresponds to the production of NADPH.

-

Calculate the initial reaction rates for each inhibitor concentration.

-

Determine the IC50 value of this compound by plotting the percentage of inhibition against the inhibitor concentration.

Cellular Glucose Production Assay

This protocol measures the effect of this compound on glucose production in primary hepatocytes.

Materials:

-

Primary hepatocytes

-

Gluconeogenic medium (e.g., glucose-free DMEM supplemented with lactate and pyruvate)

-

This compound

-

Glucose assay kit

-

Cell lysis buffer

-

Protein assay kit

Procedure:

-

Plate primary hepatocytes in a multi-well plate and allow them to adhere.

-

Wash the cells and replace the medium with gluconeogenic medium containing varying concentrations of this compound.

-

Incubate the cells for a defined period (e.g., 3-6 hours).

-

Collect the culture medium and measure the glucose concentration using a glucose assay kit.

-

Lyse the cells and determine the total protein content for normalization.

-

Calculate the rate of glucose production per milligram of protein for each condition.

Conclusion

This compound represents a targeted approach to modulating cellular metabolism by specifically inhibiting the key gluconeogenic enzyme, FBPase. Its mechanism of action leads to a reduction in glucose production and a potential shift towards increased glycolysis. The provided experimental protocols offer a framework for the in vitro and cellular characterization of this compound and similar compounds. Further investigation into the in vivo efficacy and safety of this compound is warranted to fully elucidate its therapeutic potential in metabolic diseases.

References

- 1. Fructose 1,6-bisphosphatase: getting the message across - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fructose-1, 6-bisphosphatase inhibitors for reducing excessive endogenous glucose production in type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. diabetesjournals.org [diabetesjournals.org]

- 4. apexbt.com [apexbt.com]

- 5. Characterization of recombinant fructose-1,6-bisphosphatase gene mutations: evidence of inhibition/activation of FBPase protein by gene mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fructose 1,6-bisphosphatase - Wikipedia [en.wikipedia.org]

- 7. academic.oup.com [academic.oup.com]

- 8. Fructose 2,6-bisphosphate - Wikipedia [en.wikipedia.org]

- 9. Discovery of Novel Indole Derivatives as Fructose-1,6-bisphosphatase Inhibitors and X-ray Cocrystal Structures Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. diabetesjournals.org [diabetesjournals.org]

- 11. Fructose-1,6-Bisphosphatase Overexpression in Pancreatic β-Cells Results in Reduced Insulin Secretion: A New Mechanism for Fat-Induced Impairment of β-Cell Function - PMC [pmc.ncbi.nlm.nih.gov]

Fructose-1,6-bisphosphatase (FBPase) Inhibition: A Validated Target for Type 2 Diabetes Mellitus

An In-depth Technical Guide on the Target Validation of FBPase-IN-2 and Related Compounds

Executive Summary

Excessive hepatic glucose production (HGP) is a cornerstone of the pathophysiology of type 2 diabetes (T2D). Fructose-1,6-bisphosphatase (FBPase), a rate-limiting enzyme in the gluconeogenesis pathway, has emerged as a compelling therapeutic target to curtail aberrant HGP. This document provides a comprehensive technical overview of the validation of FBPase as a target for T2D, with a specific focus on the potent covalent inhibitor, this compound, and insights from the clinical development of other FBPase inhibitors like CS-917. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental methodologies, quantitative data summaries, and visual representations of key biological pathways and workflows.

Introduction: The Rationale for FBPase Inhibition in Type 2 Diabetes

In individuals with T2D, fasting hyperglycemia is largely driven by an overproduction of glucose by the liver through gluconeogenesis.[1] FBPase catalyzes the hydrolysis of fructose-1,6-bisphosphate to fructose-6-phosphate, a critical and irreversible step in the synthesis of glucose from non-carbohydrate precursors.[2] Its strategic position in the gluconeogenic pathway makes it an attractive target for therapeutic intervention. Inhibition of FBPase is expected to directly reduce HGP, thereby lowering blood glucose levels in a manner independent of insulin (B600854) secretion.[2] This mechanism offers a potential advantage over other anti-diabetic agents, particularly in later stages of T2D where pancreatic beta-cell function is compromised.

This compound and Other Key FBPase Inhibitors

A number of small molecule inhibitors of FBPase have been developed. This guide will focus on this compound and draw comparative data from the extensively studied clinical candidate CS-917.

-

This compound: A potent covalent inhibitor of Fructose-1,6-bisphosphatase with an IC50 of 0.15 μM.[3] It has been shown to reduce glucose production in hepatocytes and is a valuable tool for preclinical research in T2D.[3]

-

CS-917 (Managlinat dialanetil): A prodrug of the potent and selective FBPase inhibitor MB05032 (IC50 = 16 nM).[1] CS-917 has undergone Phase II clinical trials and has provided significant insights into the therapeutic potential and challenges of FBPase inhibition.[4]

Quantitative Preclinical and Clinical Data

The following tables summarize the key quantitative data from preclinical studies with FBPase inhibitors.

Table 1: In Vitro Inhibitory Activity of FBPase Inhibitors

| Compound | Target | IC50 | Assay Type | Reference |

| This compound | FBPase | 0.15 µM | Covalent Inhibition Assay | [3] |

| MB05032 (active form of CS-917) | FBPase | 16 nM | Enzymatic Assay | [1] |

Table 2: Preclinical Efficacy of MB06322 (CS-917) in Zucker Diabetic Fatty (ZDF) Rats

| Parameter | Treatment Group (Dose) | Result | Percent Change vs. Vehicle | Reference |

| Gluconeogenesis | Single dose (300 mg/kg) | Markedly inhibited | -70% | [5] |

| Endogenous Glucose Production (EGP) | Single dose (300 mg/kg) | Significantly reduced | -46% | [5] |

| Blood Glucose | Single dose (300 mg/kg) | >200 mg/dL reduction | - | [5] |

| Blood Glucose (2-week treatment) | Chronic dosing | Profoundly lowered | ~ -44% | [5] |

| Lactate (B86563) Levels (4-week treatment) | Chronic dosing | Elevated | ~ +50% | [5] |

Table 3: Clinical Trial Data for CS-917 in Patients with Type 2 Diabetes (Phase IIa)

| Parameter | Treatment Group | Result | Significance | Reference |

| Fasting Plasma Glucose | Oral administration | Significant reduction | - | [4] |

Note: Specific quantitative data from the Phase IIa trials of CS-917 regarding dose-dependent reductions in fasting plasma glucose and HbA1c are not publicly available in the searched literature. The trials demonstrated a significant glucose-lowering effect.[4]

Safety Concerns: During a Phase I drug-drug interaction study, two cases of lactic acidosis were reported in subjects receiving a combination of CS-917 and metformin.[4] This finding led to the termination of further clinical development of CS-917 and highlights a critical safety consideration for FBPase inhibitors, particularly in combination with other drugs that can influence lactate metabolism.

Detailed Experimental Protocols

FBPase Activity Assay (Malachite Green Colorimetric Method)

This assay quantifies FBPase activity by measuring the amount of inorganic phosphate (B84403) (Pi) released from the substrate, fructose-1,6-bisphosphate. The released phosphate forms a colored complex with malachite green and molybdate, which can be measured spectrophotometrically.

Materials:

-

FBPase enzyme preparation (e.g., purified recombinant enzyme or tissue lysate)

-

Fructose-1,6-bisphosphate (FBP) substrate solution

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing MgCl2)

-

Malachite Green Reagent (containing malachite green, ammonium (B1175870) molybdate, and a stabilizing agent)

-

Phosphate standard solution (for standard curve)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare Phosphate Standards: Prepare a series of phosphate standards of known concentrations in the assay buffer.

-

Prepare Reaction Mixture: In a 96-well plate, add the following to each well:

-

Assay Buffer

-

FBPase enzyme preparation

-

-

Initiate Reaction: Add the FBP substrate solution to each well to start the reaction.

-

Incubate: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period (e.g., 15-30 minutes).

-

Stop Reaction and Develop Color: Add the Malachite Green Reagent to each well to stop the reaction and initiate color development.

-

Measure Absorbance: After a short incubation at room temperature for color stabilization, measure the absorbance at ~620-650 nm using a microplate reader.

-

Calculate FBPase Activity: Determine the concentration of released phosphate from the standard curve and calculate the FBPase activity (e.g., in nmol Pi/min/mg protein).

In Vivo Measurement of Gluconeogenesis using Deuterated Water (²H₂O)

This method assesses the rate of de novo glucose synthesis by measuring the incorporation of deuterium (B1214612) from body water into newly synthesized glucose molecules.

Materials:

-

Deuterated water (²H₂O)

-

Animal model of type 2 diabetes (e.g., ZDF rats)

-

Gas chromatography-mass spectrometry (GC-MS) system

Procedure:

-

Animal Preparation: Acclimate the animals and establish a baseline blood glucose level.

-

²H₂O Administration: Administer a bolus of ²H₂O to the animals, typically via intraperitoneal injection or oral gavage, to enrich the body water to a target level (e.g., 4-5%).

-

Blood Sampling: Collect blood samples at various time points after ²H₂O administration.

-

Plasma Glucose Isolation: Isolate glucose from the plasma samples.

-

Derivatization: Chemically modify the glucose to a volatile derivative suitable for GC-MS analysis (e.g., glucose pentacetate).

-

GC-MS Analysis: Analyze the derivatized glucose samples by GC-MS to determine the deuterium enrichment at specific positions on the glucose molecule (typically C5 and C6).

-

Calculate Gluconeogenesis: The rate of gluconeogenesis is calculated based on the rate of deuterium incorporation into glucose over time, relative to the deuterium enrichment of body water.

Signaling Pathways and Experimental Workflows

Signaling Pathway of Hepatic Glucose Production and FBPase Inhibition

The following diagram illustrates the central role of FBPase in hepatic gluconeogenesis and the mechanism of its inhibition.

Caption: FBPase in the Hepatic Gluconeogenesis Pathway.

Experimental Workflow for this compound Target Validation

The following diagram outlines a typical workflow for the preclinical validation of an FBPase inhibitor like this compound.

Caption: Preclinical Validation Workflow for FBPase Inhibitors.

Conclusion

The inhibition of FBPase represents a rationally designed and clinically investigated approach for the management of type 2 diabetes. Preclinical studies with inhibitors like this compound and MB06322 (CS-917) have robustly demonstrated the capacity of this class of compounds to reduce excessive hepatic glucose production and lower blood glucose levels in diabetic animal models. While the clinical development of CS-917 was halted due to safety concerns in combination with metformin, the validation of FBPase as a therapeutic target remains strong. Future research and development of second-generation FBPase inhibitors with improved safety profiles could offer a valuable therapeutic option for patients with type 2 diabetes, particularly for those in whom control of fasting hyperglycemia is a primary clinical need. The detailed methodologies and data presented in this guide provide a solid foundation for researchers and drug developers to continue exploring the potential of FBPase inhibition in the treatment of metabolic diseases.

References

FBPase-IN-2: A Potential New Frontier in Cancer Metabolism Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Metabolic reprogramming is a hallmark of cancer, with many tumors exhibiting a heightened reliance on glycolysis, a phenomenon known as the Warburg effect. Fructose-1,6-bisphosphatase (FBPase), a key regulatory enzyme in gluconeogenesis, has emerged as a critical player in cancer cell metabolism. Its expression and activity are frequently altered in various malignancies, presenting both challenges and opportunities for therapeutic intervention. FBPase-IN-2, a potent covalent inhibitor of FBPase, is a small molecule that has been investigated for its potential in managing type 2 diabetes. However, given the central role of FBPase in cancer biology, this compound holds significant, yet largely unexplored, potential as a tool for cancer research and as a lead compound for novel anti-cancer therapies. This technical guide provides a comprehensive overview of the role of FBPase in cancer, summarizes the known properties of this compound, and presents detailed experimental protocols to facilitate the investigation of its potential in oncology.

Introduction: The Role of FBPase in Cancer

Fructose-1,6-bisphosphatase (FBPase) is a rate-limiting enzyme that catalyzes the hydrolysis of fructose-1,6-bisphosphate to fructose-6-phosphate (B1210287) and inorganic phosphate. There are two main isoforms in mammals, FBP1 (liver isoform) and FBP2 (muscle isoform), which are encoded by the FBP1 and FBP2 genes, respectively.

In many cancers, the expression of FBPase is downregulated, which is thought to contribute to the Warburg effect by shunting metabolites towards glycolysis.[1] This metabolic shift provides cancer cells with the necessary energy and building blocks for rapid proliferation.[2] However, the role of FBPase is complex and context-dependent. In some cancers, such as certain types of breast and prostate cancer, FBPase overexpression has been associated with tumor promotion.[1]

FBPase exerts its influence on cancer progression through multiple mechanisms:

-

Metabolic Reprogramming: By opposing glycolysis, FBPase can limit the energy production and biosynthetic capacity of cancer cells.[2]

-

Regulation of Key Oncoproteins: FBPase has been shown to interact with and regulate the activity of critical cancer-related transcription factors, including hypoxia-inducible factor-1α (HIF-1α) and c-Myc.[3][4]

-

Modulation of the Tumor Microenvironment: FBPase activity can influence the production of lactate (B86563), a key signaling molecule in the tumor microenvironment that promotes angiogenesis and immune evasion.[5][6]

Given its multifaceted role, targeting FBPase with small molecule inhibitors like this compound presents a compelling strategy for cancer research and therapy.

This compound: A Potent Covalent Inhibitor

This compound (also known as HS36) is a potent covalent inhibitor of Fructose-1,6-bisphosphatase.[7] Its primary development focus has been on its potential to reduce glucose production in hepatocytes for the treatment of type 2 diabetes mellitus.[7] The covalent mechanism of action suggests a potential for high specificity and prolonged target engagement.

Quantitative Data for FBPase Inhibitors

The following table summarizes the available quantitative data for this compound and other relevant FBPase inhibitors. It is important to note that most of the existing data for these inhibitors comes from studies related to type 2 diabetes. The investigation of their efficacy in cancer models is an emerging area of research.

| Inhibitor | Target | IC50 | Ki | Context | Reference |

| This compound (HS36) | FBPase | 0.15 µM | - | Diabetes Research | [7] |

| FBPase-IN-3 | FBPase | 2.08 µM | - | Diabetes Research | [7] |

| FBPase-IN-4 | FBPase | - | 1.78 µM | Diabetes Research | [7] |

| FBPase-1 inhibitor-1 | FBPase-1 | 3.4 µM | 1.1 µM | Diabetes Research | [8] |

| Compound 15 | Pig Kidney FBPase | 1.5 µM | - | Diabetes Research | [8] |

| Compound 15 | Human Liver FBPase | 8.1 µM | - | Diabetes Research | [8] |

| Compound 16 | Pig Kidney FBPase | 5.0 µM | - | Diabetes Research | [8] |

| Compound 16 | Human Liver FBPase | 6.0 µM | - | Diabetes Research | [8] |

| (+)-Usnic acid | Human Liver FBPase | 371 µM | - | Diabetes Research | [8] |

| (+)-Usnic acid | Pig Kidney FBPase | 930 µM | - | Diabetes Research | [8] |

Proposed Research Plan for this compound in Cancer

Given the limited direct evidence for this compound in cancer, a structured research plan is proposed to evaluate its potential. This plan encompasses in vitro and in vivo studies to assess its anti-cancer efficacy and elucidate its mechanism of action.

In Vitro Evaluation

The initial phase will involve a series of in vitro assays using a panel of cancer cell lines with varying levels of FBPase expression.

Caption: Proposed in vitro experimental workflow for evaluating this compound.

In Vivo Evaluation

Promising results from the in vitro studies will warrant progression to in vivo evaluation using xenograft mouse models.

Caption: Proposed in vivo experimental workflow for this compound.

Detailed Experimental Protocols

The following are detailed protocols for the key experiments proposed in the research plan.

FBPase Activity Assay (Colorimetric)

This assay measures the enzymatic activity of FBPase in cell or tissue lysates.

-

Principle: FBPase hydrolyzes Fructose-1,6-Bisphosphate to Fructose-6-Phosphate (F6P). F6P is then used in a coupled enzyme reaction that reduces a chromophore, producing a colorimetric signal at 450 nm.[9]

-

Materials:

-

FBPase Activity Assay Kit (e.g., from BioVision or Abcam)[9]

-

96-well clear microplate

-

Microplate reader

-

Cell or tissue lysates

-

-

Procedure:

-

Sample Preparation: Homogenize tissue (50 mg) or cells (5 x 10^6) in 500 µl of ice-cold FBP Assay Buffer.[9] Centrifuge at 10,000 x g for 5 minutes at 4°C and collect the supernatant.[10]

-

Standard Curve Preparation: Prepare a Fructose-6-Phosphate (F6P) standard curve according to the kit manufacturer's instructions.[9]

-

Reaction Setup: Add 50 µl of the Reaction Mix (containing FBP substrate, converter, developer, and probe) to each well containing the standards and samples. For background control, use a mix without the FBP substrate.[9]

-

Measurement: Measure the absorbance at 450 nm in kinetic mode for 5-60 minutes at 37°C.[1]

-

Calculation: Calculate the FBPase activity based on the rate of change in absorbance and the F6P standard curve.[9]

-

Cell Viability Assay (MTT/XTT)

This assay determines the effect of this compound on the viability and proliferation of cancer cells.

-

Principle: Tetrazolium salts (MTT or XTT) are reduced by metabolically active cells to form a colored formazan (B1609692) product, which is proportional to the number of viable cells.

-

Materials:

-

Cancer cell lines

-

96-well plates

-

This compound

-

MTT or XTT reagent

-

Solubilization solution (for MTT)

-

Microplate reader

-

-

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

-

Reagent Addition: Add MTT or XTT reagent to each well and incubate according to the manufacturer's instructions (typically 2-4 hours).

-

Measurement: If using MTT, add the solubilization solution. Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT).

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of this compound for each cell line.

-

Glucose Uptake Assay (2-NBDG)

This assay measures the rate of glucose uptake in cancer cells treated with this compound.

-

Principle: 2-NBDG is a fluorescent glucose analog that is taken up by cells through glucose transporters. The intracellular fluorescence intensity is proportional to the glucose uptake rate.[11][12]

-

Materials:

-

Cancer cell lines

-

6-well plates or 96-well black plates

-

This compound

-

2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose)

-

Glucose-free medium

-

Flow cytometer or fluorescence microplate reader

-

-

Procedure:

-

Cell Seeding: Seed cells and allow them to adhere overnight.

-

Inhibitor Treatment: Pre-treat the cells with this compound in complete medium for a desired period (e.g., 24 hours).

-

Glucose Starvation: Wash the cells with glucose-free medium and incubate in glucose-free medium for 1 hour.[11]

-

2-NBDG Incubation: Add 2-NBDG (e.g., 50-100 µM) to the cells and incubate for 30-60 minutes.[13]

-

Measurement: Wash the cells with ice-cold PBS to stop the uptake. Measure the fluorescence using a flow cytometer or a fluorescence microplate reader (Ex/Em = ~485/535 nm).

-

Data Analysis: Quantify the mean fluorescence intensity and normalize it to the vehicle control to determine the effect of this compound on glucose uptake.

-

Lactate Production Assay

This assay quantifies the amount of lactate secreted by cancer cells into the culture medium.

-

Principle: Lactate dehydrogenase (LDH) catalyzes the oxidation of lactate to pyruvate, which is coupled to the reduction of NAD+ to NADH. The NADH produced is then used in a reaction that generates a colorimetric or fluorometric signal.[9]

-

Materials:

-

Conditioned cell culture medium from treated and control cells

-

Lactate Assay Kit (e.g., from Promega or Cayman Chemical)[13]

-

96-well plate

-

Microplate reader

-

-

Procedure:

-

Sample Collection: Collect the cell culture medium from cells treated with this compound and control cells.

-

Assay Reaction: Perform the lactate assay according to the manufacturer's protocol. This typically involves adding the conditioned medium to a reaction mixture containing LDH and other necessary reagents.

-

Measurement: Measure the absorbance or fluorescence at the appropriate wavelength.

-

Data Analysis: Calculate the lactate concentration in the medium using a standard curve and normalize it to the cell number or total protein content.

-

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins, such as FBPase, c-Myc, and HIF-1α.

-

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then detected using specific primary and secondary antibodies.

-

Materials:

-

Cell lysates from treated and control cells

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membrane

-

Transfer apparatus

-

Primary antibodies (e.g., anti-FBPase, anti-c-Myc, anti-HIF-1α, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Protein Extraction and Quantification: Lyse the cells in RIPA buffer and determine the protein concentration using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a membrane.

-

Immunoblotting: Block the membrane and then incubate with the primary antibody overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Data Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin) to determine the relative protein expression levels.

-

Xenograft Mouse Model

This in vivo model is used to evaluate the anti-tumor efficacy of this compound.

-

Principle: Human cancer cells are implanted into immunocompromised mice, where they form tumors. The effect of a therapeutic agent on tumor growth can then be assessed.

-

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Cancer cell line of interest

-

This compound

-

Vehicle control

-

Calipers for tumor measurement

-

-

Procedure:

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) into the flank of each mouse.[14]

-

Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Then, randomize the mice into treatment and control groups.

-

Treatment: Administer this compound or vehicle to the mice according to a predetermined schedule (e.g., daily oral gavage or intraperitoneal injection).

-

Monitoring: Measure the tumor volume with calipers and monitor the body weight of the mice regularly (e.g., twice a week).

-

Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry, western blotting, metabolomics).[14]

-

Signaling Pathways and Logical Relationships

FBPase is situated at a critical juncture in cellular metabolism and its activity is intertwined with key cancer-related signaling pathways.

Caption: FBPase signaling in the context of cancer metabolism.

Conclusion

This compound represents a valuable chemical probe to explore the complex role of FBPase in cancer. Its potency and covalent mechanism of action make it an ideal tool for dissecting the metabolic vulnerabilities of cancer cells. The experimental protocols and research plan outlined in this guide provide a robust framework for investigating the anti-cancer potential of this compound. Further research in this area could not only enhance our understanding of cancer metabolism but also pave the way for the development of a new class of targeted cancer therapies.

References

- 1. content.abcam.com [content.abcam.com]

- 2. Fructose 1,6-bisphosphatase: getting the message across - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The role of fructose-1,6-bisphosphatase 1 on regulating the cancer progression and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fructose-1,6-Bisphosphatase 2 Inhibits Oral Squamous Cell Carcinoma Tumorigenesis and Glucose Metabolism via Downregulation of c-Myc - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. The mechanisms and effects of lactylation modification in different kinds of cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Designing Inhibitors Against Fructose 1,6-bisphosphatase: Exploring Natural Products for Novel Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. store.genprice.com [store.genprice.com]

- 10. abcam.com [abcam.com]

- 11. benchchem.com [benchchem.com]

- 12. Development of High-Throughput Quantitative Assays for Glucose Uptake in Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. meliordiscovery.com [meliordiscovery.com]

Investigating the Off-Target Profile of FBPase-IN-2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fructose-1,6-bisphosphatase (FBPase) is a critical rate-limiting enzyme in the gluconeogenesis pathway, making it a compelling therapeutic target for type 2 diabetes and certain cancers.[1][2][3] Small molecule inhibitors of FBPase, such as the hypothetical compound FBPase-IN-2, offer a promising avenue for therapeutic intervention. However, ensuring the selectivity of such compounds is paramount to minimize potential toxicity and accurately interpret biological outcomes.[4] Off-target interactions, where a drug binds to proteins other than its intended target, can lead to unforeseen side effects or even mask the true mechanism of action.[4][5]

This technical guide provides a comprehensive framework for the investigation of the off-target effects of this compound. It outlines key experimental strategies, from broad kinase profiling to cellular target engagement and functional phosphoproteomics, to build a detailed selectivity profile. The protocols and data presented herein are illustrative and serve as a template for the rigorous characterization of novel FBPase inhibitors.

Initial Selectivity Screening: Kinase Profiling

Given the structural conservation of ATP-binding sites across the human kinome, it is crucial to assess the activity of new small molecules against a broad panel of protein kinases.[4][6] An initial high-throughput screen provides a global view of inhibitor selectivity and identifies primary off-target kinase families.[5][7]

Data Presentation: Kinase Selectivity Panel

A competitive binding assay, such as KINOMEscan, can be used to quantify the interaction of this compound with hundreds of kinases. The results are typically presented as the percentage of kinase activity remaining at a fixed concentration of the inhibitor.

Table 1: Hypothetical Kinase Selectivity Data for this compound (1 µM Screen)

| Target | Gene Symbol | % Inhibition at 1 µM | Classification |

| Fructose-1,6-bisphosphatase 1 | FBP1 | 98% | On-Target |

| AMP-activated protein kinase alpha-1 | PRKAA1 | 89% | Off-Target |

| 5'-AMP-activated protein kinase subunit beta-1 | PRKAB1 | 3% | No Significant Interaction |

| Ribosomal protein S6 kinase alpha-1 | RPS6KA1 | 75% | Off-Target |

| Mitogen-activated protein kinase 1 | MAPK1 | 45% | Moderate Interaction |

| Cyclin-dependent kinase 2 | CDK2 | 12% | No Significant Interaction |

| ... (400+ other kinases) | ... | < 10% | ... |

This hypothetical data indicates that while this compound is a potent inhibitor of its intended target, it also significantly inhibits AMPK (PRKAA1) and p90RSK (RPS6KA1) at a similar concentration, warranting further investigation.

Experimental Protocol: In Vitro Kinase Profiling Assay

This protocol outlines a general procedure for a competitive binding assay to determine the selectivity of a test compound.[8]

1. Compound Preparation:

- Prepare a 10 mM stock solution of this compound in 100% DMSO.

- Perform serial dilutions to create a range of concentrations for testing. For a single-point screen, a 1 µM final concentration is common.

2. Assay Setup:

- Utilize a commercial kinase profiling service or an in-house panel of purified, recombinant kinases.

- In a multi-well plate, combine each kinase with a proprietary ligand that is immobilized on a solid support.

3. Compound Incubation:

- Add this compound at the desired final concentration to the kinase-ligand mixtures.

- Include appropriate controls: a DMSO-only control (vehicle) and a positive control inhibitor for each kinase if available.

- Incubate the plates according to the assay manufacturer's instructions to allow the system to reach equilibrium.

4. Quantification:

- Quantify the amount of kinase bound to the immobilized ligand using a detection system, often based on quantitative PCR (qPCR) of DNA tags linked to each kinase.

- The amount of bound kinase in the presence of the test compound is compared to the DMSO control.

5. Data Analysis:

- Calculate the percentage of inhibition for each kinase using the following formula: % Inhibition = (1 - (Test Compound Signal / DMSO Control Signal)) * 100

- Report the data as a percentage of inhibition at the tested concentration. Potent off-target hits can be followed up with IC50 determination assays.

Cellular Target Engagement Verification

While in vitro assays are essential for initial screening, it is critical to confirm that the inhibitor engages its on- and off-targets within a cellular environment.[7] The Cellular Thermal Shift Assay (CETSA) is a powerful method for assessing target engagement in intact cells by measuring changes in the thermal stability of a protein upon ligand binding.[9][10][11]

Data Presentation: Isothermal Dose-Response (ITDR) CETSA

An ITDR-CETSA experiment is performed at a constant temperature to determine the potency (IC50) of target engagement in cells.

Table 2: Hypothetical Cellular Target Engagement IC50 of this compound

| Target Protein | Cellular IC50 (µM) |

| FBP1 | 0.25 |

| AMPK (PRKAA1) | 1.5 |

This hypothetical data confirms that this compound engages both its intended target FBP1 and the off-target AMPK in a cellular context, although with approximately 6-fold lower potency for the off-target.

Experimental Protocol: ITDR-CETSA with Western Blot Detection

This protocol describes how to determine the cellular IC50 of target engagement for this compound.[10][12]

1. Cell Treatment:

- Plate cells (e.g., HepG2) and grow to 80-90% confluency.

- Treat cells with a range of this compound concentrations (e.g., 0.01 to 100 µM) and a vehicle control (DMSO) for 1-2 hours.

2. Heating Step:

- Harvest the cells and resuspend them in a buffered saline solution.

- Heat the cell suspensions at a specific temperature (e.g., 52°C for FBP1, determined from a prior melt-curve experiment) for 3 minutes, followed by immediate cooling on ice.

3. Lysis and Fractionation:

- Lyse the cells by freeze-thaw cycles (e.g., three cycles of liquid nitrogen and a 25°C water bath).

- Separate the soluble protein fraction from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).

4. Protein Analysis:

- Collect the supernatant (soluble fraction) and determine the protein concentration using a BCA or Bradford assay.

- Normalize the protein concentrations for all samples.

- Analyze the levels of the target proteins (FBP1 and AMPK) in the soluble fraction by Western blotting using specific antibodies.

5. Data Analysis:

- Quantify the band intensities from the Western blots.

- Plot the band intensity for each target protein against the logarithm of the this compound concentration.